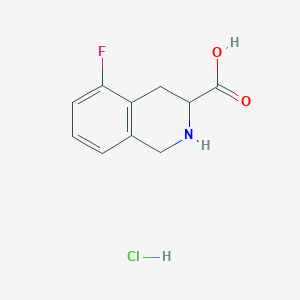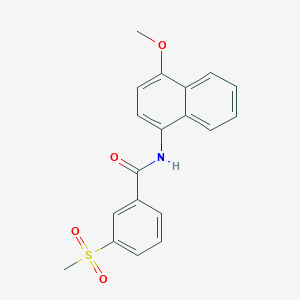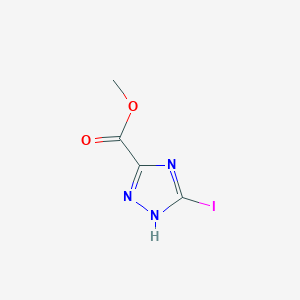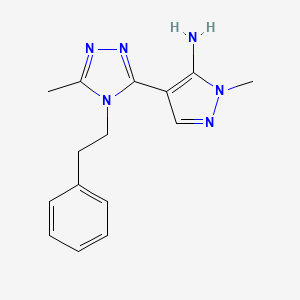
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2243503-43-5 . It has a molecular weight of 231.65 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies . For instance, one approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H10FNO2.ClH/c11-8-3-1-2-6-5-12-9 (10 (13)14)4-7 (6)8;/h1-3,9,12H,4-5H2, (H,13,14);1H . This indicates the presence of a fluorine atom, a nitrogen atom, two oxygen atoms, and a chloride ion in the molecule .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 231.65 and is typically stored at room temperature .科学的研究の応用
PD-1/PD-L1 Inhibitors in Cancer Therapy
The compound has been explored as a small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction (PPI), which is a critical pathway in the immune response against cancer cells. Designing inhibitors for this pathway can enhance the body’s ability to fight cancer .
Synthesis of Alkaloid Precursors
1,2,3,4-Tetrahydroisoquinoline derivatives act as precursors for various alkaloids that display a wide range of biological activities. These precursors can lead to the synthesis of new compounds with potential therapeutic applications .
Neurodegenerative Disease Research
Compounds based on 1,2,3,4-tetrahydroisoquinoline exhibit diverse biological activities against neurodegenerative disorders. Research in this area could lead to new treatments for diseases like Parkinson’s and Alzheimer’s .
Antimicrobial and Antiviral Agents
These derivatives have shown activity against various infective pathogens, including bacteria and viruses. This makes them valuable for developing new antimicrobial and antiviral agents .
Anti-inflammatory and Bronchodilation
The compound’s derivatives have been associated with anti-inflammatory effects and bronchodilation properties, which could be beneficial in treating conditions like asthma and other inflammatory diseases .
Central Nervous System (CNS) Agents
Due to their activity on the CNS, these compounds are being studied for their potential use in treating CNS disorders or as part of anesthesia protocols .
Each application mentioned above is based on the structural motif and biological activity profile of 1,2,3,4-tetrahydroisoquinoline derivatives. While specific research on “EN300-6488824” may not be widely documented, its structural similarity to these derivatives suggests it could have similar applications.
Design principle of THIQ-based small-molecule inhibitors Recent advances in the C(1)-functionalization of THIQs Medicinal chemistry perspectives of THIQ Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
特性
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWACETWUYPPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2923972.png)
![4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2923974.png)

![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)



![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)
![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)